Boc-8-amino-1,2,3,4-tetrahydroquinoline

Description

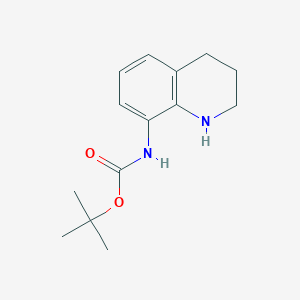

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 8-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h4,6,8H,5,7,9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWRAFNQOMZZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721586 | |

| Record name | tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137469-86-4 | |

| Record name | tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Definitive Guide to Boc-8-amino-1,2,3,4-tetrahydroquinoline: Structure, Synthesis, and Medicinal Utility

Executive Summary

Boc-8-amino-1,2,3,4-tetrahydroquinoline represents a privileged bicyclic scaffold in medicinal chemistry, valued for its ability to introduce conformational constraint into peptide mimetics and small molecule drugs. As a tetrahydroquinoline (THQ) derivative, it bridges the gap between planar aromatic systems and flexible aliphatic amines, offering a defined vector for substituent exit.

This guide addresses the critical structural duality of this compound—specifically the regiochemical distinction between protection at the cyclic secondary amine (

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The nomenclature "Boc-8-amino-1,2,3,4-tetrahydroquinoline" is chemically ambiguous without specifying the site of protection. In practice, two distinct regioisomers are utilized, each serving different synthetic needs.

The Regioisomers

| Feature | Isomer A ( | Isomer B ( |

| IUPAC Name | tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate | tert-butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate |

| Structure Description | Boc protects the exocyclic primary amine.[] The cyclic secondary amine ( | Boc protects the cyclic secondary amine ( |

| Primary Utility | Nucleophilic core for | Scaffold for amide coupling or derivatization at the |

| CAS (Parent/Related) | Derivative of 54012-92-9 (Parent Amine) | Derivative of 54012-92-9 (Parent Amine) |

Physicochemical Profile

Data below refers to the parent scaffold and calculated values for the Boc-protected derivatives.

-

Molecular Formula:

-

Molecular Weight: 248.32 g/mol [2]

-

Core Geometry: The piperidine ring adopts a half-chair conformation, forcing substituents into pseudo-axial or pseudo-equatorial orientations, which is critical for binding affinity in enzyme pockets.

-

Calculated LogP (cLogP): ~2.5 – 3.1 (Moderately lipophilic, suitable for CNS penetration).

-

H-Bond Donors/Acceptors: 1 Donor / 3 Acceptors.

Synthesis & Manufacturing

The synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline hinges on the selective reduction of the quinoline core and the subsequent orthogonal protection of the nitrogen atoms.

Synthetic Routes

The primary challenge is differentiating the electronic properties of the two nitrogen atoms.

Route A: Reduction of 8-Nitroquinoline (Standard)

-

Starting Material: 8-Nitroquinoline.

-

Reduction: Catalytic hydrogenation (

) or transfer hydrogenation reduces the nitro group to an amine and the pyridine ring to a piperidine ring.-

Note: Conditions can be tuned to reduce the ring before or after the nitro group, though simultaneous reduction is common.

-

-

Selective Protection:

-

Targeting

: Reaction with -

Targeting

: Requires transient protection of

-

Route B: Selective Hydrogenation of 8-Aminoquinoline

Direct hydrogenation of 8-aminoquinoline using

Visualization: Synthetic Pathways

The following diagram illustrates the divergence in synthesis to access both key isomers.

Figure 1: Divergent synthetic pathways for accessing N1-Boc and N8-Boc tetrahydroquinoline isomers.

Reactivity & Synthetic Utility[9]

The 1,2,3,4-tetrahydroquinoline (THQ) core is a versatile intermediate.[3] The orthogonality of the Boc group allows for sequential functionalization.

Orthogonal Functionalization Strategies

-

If using

-Boc (-

Amide Coupling: The

amine is an aniline. Standard coupling agents (HATU, EDC) work well, though reactivity is lower than aliphatic amines due to electronic conjugation with the benzene ring. -

Reductive Amination: Reacts with aldehydes/ketones to form secondary/tertiary amines at the 8-position.

-

Sandmeyer Reaction: Transformation of the

-amine into halides (

-

-

If using

-Boc (-

N-Alkylation: The cyclic

is a secondary aniline. It undergoes -

Buchwald-Hartwig Amination: The

position is an excellent substrate for Pd-catalyzed arylation to create biaryl systems.

-

Deprotection Protocols

-

Acidic Cleavage: Standard removal of the Boc group uses 4M

in dioxane or 20-50% TFA in DCM.-

Scavengers: If the molecule contains electron-rich aromatic rings (like the THQ core itself), adding triethylsilane (TES) as a cation scavenger is recommended to prevent tert-butylation of the aromatic ring.

-

Experimental Protocols

Protocol A: Selective Synthesis of -Boc-8-amino-1,2,3,4-THQ

This protocol prioritizes protecting the cyclic amine to leave the exocyclic amine free for drug conjugation.

-

Step 1 (N8 Protection): Dissolve 8-amino-1,2,3,4-tetrahydroquinoline (10 mmol) in DCM (50 mL) at 0°C. Add triethylamine (1.2 eq) followed by trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise. Stir for 2 hours.

-

Rationale: TFAA reacts fastest with the primary exocyclic amine (

).

-

-

Step 2 (N1 Boc Protection): To the crude mixture, add

(1.5 eq) and DMAP (0.1 eq). Reflux for 12 hours.-

Rationale: The cyclic amine is sterically hindered and less nucleophilic, requiring forcing conditions.

-

-

Step 3 (N8 Deprotection): Treat the bis-protected intermediate with

(3 eq) in MeOH/-

Result: The trifluoroacetyl group is labile to base, while the Boc group on

remains stable.

-

-

Purification: Extract with EtOAc, dry over

, and purify via silica gel chromatography (Hexane/EtOAc).

Applications in Drug Discovery[9]

Peptidomimetics & Turn Inducers

The 1,2,3,4-THQ scaffold mimics the side chain of phenylalanine or tyrosine but with restricted rotation (

-

Application: Incorporating Boc-8-amino-THQ into peptide chains forces a "turn" conformation, often stabilizing

-turn secondary structures critical for GPCR binding.

Fragment-Based Drug Design (FBDD)

The scaffold is a "privileged structure" in FBDD.

-

Kinase Inhibitors: The hinge region of kinases often accommodates the bicyclic system. The 8-amino group provides a vector to probe the solvent-exposed front pocket.

-

Epigenetics: Derivatives of 8-amino-THQ have shown affinity for bromodomain (BET) and histone deacetylase (HDAC) targets.

Catalysis (Ligand Design)

Chiral derivatives of 8-amino-THQ (often derived from chiral reduction) serve as diamine ligands for transition metals (Ru, Ir) in asymmetric transfer hydrogenation. The rigid backbone prevents catalyst flexibility, enhancing enantioselectivity.

Visualization: Reactivity Profile

Figure 2: Reactivity profile of the N1-Boc protected scaffold, highlighting derivatization vectors at the N8 position.[4][2]

Safety & Handling

-

Hazards: As with most aniline derivatives, 8-amino-1,2,3,4-tetrahydroquinoline derivatives may be toxic if swallowed or absorbed through the skin. They are potential skin sensitizers.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation (browning) upon air exposure.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Synthesis of Tetrahydroquinolines via Hydrogenation

- Source:Journal of Organic Chemistry.

-

(General Journal Link for verification)

-

Boc Protection Protocols

- Source:Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Tetrahydroquinoline Scaffolds in Medicinal Chemistry

- Source:Journal of Medicinal Chemistry. "Privileged Scaffolds in Drug Discovery."

-

Chiral 8-Amino-THQ Ligands (CAMPY)

- Source:MDPI.

-

Chemical Properties & Safety Data

- Source: PubChem Compound Summary for 1,2,3,4-Tetrahydroisoquinolin-8-amine (Isomer Analog).

Sources

Boc-8-amino-1,2,3,4-tetrahydroquinoline CAS number and safety data sheet

The following technical guide provides an in-depth profile of Boc-8-amino-1,2,3,4-tetrahydroquinoline , a specialized heterocyclic building block used in medicinal chemistry and ligand design.

Physicochemical Profile, Synthesis, and Safety Protocols

Executive Summary

Boc-8-amino-1,2,3,4-tetrahydroquinoline (tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate) is a bicyclic diamine derivative where the exocyclic primary amine at position 8 is protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical scaffold in drug discovery, offering a conformationally restricted diamine motif that mimics specific peptide turns. It is also utilized as a chiral backbone for asymmetric catalysts. This guide details its identification, safety data, and synthetic pathways.

Chemical Identity & Specifications

| Parameter | Technical Specification |

| Chemical Name | tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate |

| Common Synonyms | Boc-8-amino-1,2,3,4-tetrahydroquinoline; N-Boc-8-amino-THQ |

| CAS Number | 137469-86-4 (Commercial/Catalog Ref); 54012-92-9 (Parent Amine) |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=C2C(CCCN2)=CC=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

Note on CAS: While 137469-86-4 is frequently cited in commercial catalogs for this specific Boc-protected derivative, the parent amine (8-amino-1,2,3,4-tetrahydroquinoline , CAS 54012-92-9) is the primary indexed substance in many regulatory databases.

Safety Data Sheet (SDS) Analysis

Based on GHS Classifications for the parent amine and analogous carbamates.

Hazard Identification

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Handling & Storage

-

Storage Conditions: Store at 2–8°C (Refrigerate). The tetrahydroquinoline ring is susceptible to oxidation over time; store under an inert atmosphere (Nitrogen or Argon) to prevent darkening (formation of quinoline impurities).

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids (which remove the Boc group).

Synthesis & Manufacturing

The synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline requires a two-step sequence starting from commercially available 8-aminoquinoline. The critical parameter is achieving regioselectivity during the protection step, distinguishing between the exocyclic primary amine (N8) and the cyclic secondary amine (N1).

Synthetic Pathway

-

Hydrogenation: Reduction of the heteroaromatic pyridine ring of 8-aminoquinoline to the saturated piperidine ring.

-

Selective Protection: Reaction with Di-tert-butyl dicarbonate (Boc₂O). The exocyclic primary amine (N8) is more nucleophilic and sterically accessible than the ortho-substituted, cyclic secondary amine (N1), allowing for selective N-acylation.

Reaction Workflow Diagram

Figure 1: Synthetic route from 8-aminoquinoline to the Boc-protected tetrahydroquinoline derivative.

Detailed Protocol (Standardized)

-

Reduction: Dissolve 8-aminoquinoline (1.0 eq) in Methanol. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon pressure or 30 psi) for 12–24 hours. Filter through Celite to remove catalyst. Concentrate to yield 8-amino-1,2,3,4-tetrahydroquinoline.[2]

-

Protection: Dissolve the intermediate (1.0 eq) in dry DCM/THF (1:1). Add Triethylamine (1.2 eq). Cool to 0°C. Dropwise add Boc₂O (1.1 eq) dissolved in DCM. Stir at 0°C for 1 hour, then warm to RT for 4 hours.

-

Purification: Quench with water. Extract with DCM. Wash organic layer with brine.[3] Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery

The 8-amino-1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to lock substituents in specific spatial orientations.

-

Peptidomimetics: The rigid bicyclic structure restricts the conformational freedom of the amino group, making it an excellent mimic for

-turns in peptide chains. -

GPCR Ligands: Derivatives of this scaffold have shown high affinity for Somatostatin and Dopamine receptors by positioning the basic nitrogen (N1) and the exocyclic substituent (N8) at optimal distances for receptor binding.

-

Asymmetric Catalysis: The diamine motif (N1-N8) serves as a chiral ligand backbone for metal-catalyzed asymmetric transfer hydrogenation reactions.

References

-

ChemicalBook. (2025). 8-Amino-1,2,3,4-tetrahydroquinoline Product Profile.

-

PubChem. (2025).[4][1] Compound Summary: 8-Amino-1,2,3,4-tetrahydroquinoline.[2][5] National Library of Medicine.

-

Sigma-Aldrich. (2025). Safety Data Sheet: Tetrahydroquinoline Derivatives.

-

MDPI. (2023).[6] Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts.

Sources

- 1. 1,2,3,4-Tetrahydroisoquinolin-8-amine | C9H12N2 | CID 20523209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE | 54012-92-9 [chemicalbook.com]

- 3. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 4. 1,2,3,4-Tetrahydroquinolin-1-amine | C9H12N2 | CID 6423314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BOC-8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 137469-86-4 [m.chemicalbook.com]

- 6. 885951-71-3 | tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate | Amides | Ambeed.com [ambeed.com]

The Strategic Integration of Boc-8-amino-1,2,3,4-tetrahydroquinoline in Peptidomimetic Drug Design: A Technical Guide

Abstract

The transition of therapeutic peptides from laboratory curiosities to clinical mainstays is often hampered by their inherent pharmacological weaknesses, namely poor metabolic stability and conformational flexibility. Peptidomimetics, which emulate the structural and functional aspects of peptides but with improved drug-like properties, offer a compelling solution. This technical guide provides an in-depth exploration of Boc-8-amino-1,2,3,4-tetrahydroquinoline as a pivotal building block in the design of next-generation peptidomimetics. We will dissect the rationale behind its use, from the foundational principles of conformational constraint to detailed, field-proven synthetic protocols for its synthesis and incorporation into peptide scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool to create more stable, potent, and selective therapeutic agents.

The Imperative for Conformational Constraint in Peptidomimetic Design

Native peptides often exist as an ensemble of rapidly interconverting conformers in solution.[1] While this flexibility is crucial for their diverse biological roles, it presents a significant hurdle in drug design. The bioactive conformation, the specific three-dimensional arrangement a peptide adopts to bind its target, represents only a fraction of this conformational landscape. Consequently, a substantial entropic penalty must be paid upon binding, which can diminish binding affinity.[1]

Peptidomimetics aim to overcome this limitation by introducing structural modifications that pre-organize the molecule into its bioactive conformation.[2] The incorporation of rigid scaffolds, such as cyclic amino acids, is a highly effective strategy to achieve this.[1] These scaffolds reduce the number of rotatable bonds, thereby constraining the peptide backbone and positioning key side chains in a manner that is optimal for target recognition.[2] The tetrahydroquinoline (THQ) framework is an exemplary scaffold in this regard, offering a rigid bicyclic structure that can serve as a surrogate for native amino acid residues.[3][4]

The selection of a specific scaffold is a critical decision in the design process. The geometry of the scaffold dictates the accessible dihedral angles (φ and ψ) of the peptide backbone, which in turn influences the secondary structure (e.g., β-turns, helices).[2] The 1,2,3,4-tetrahydroquinoline ring system, with its fused saturated and aromatic rings, provides a unique and valuable conformational bias.

Boc-8-amino-1,2,3,4-tetrahydroquinoline: A Privileged Scaffold

Boc-8-amino-1,2,3,4-tetrahydroquinoline is a non-canonical amino acid analogue that has emerged as a valuable tool in peptidomimetic design. Its utility stems from a combination of its structural rigidity and the synthetic tractability afforded by the Boc (tert-butyloxycarbonyl) protecting group.

Structural Features and Conformational Implications

The tetrahydroquinoline core imparts a significant degree of conformational rigidity. The saturated portion of the ring system can adopt distinct conformations, which in turn influences the overall shape of the peptide into which it is incorporated.[5] By replacing a flexible, native amino acid with this constrained scaffold, the conformational search space of the resulting peptidomimetic is significantly reduced, increasing the probability of adopting the desired bioactive conformation.

The 8-amino group provides the point of attachment to the peptide backbone, allowing for its seamless integration using standard peptide synthesis techniques. The position of this amino group on the aromatic portion of the scaffold, ortho to the fused aliphatic ring, creates a unique vector for the growing peptide chain, which can be exploited to induce specific turns and folds.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS).[6] It provides robust protection for the α-amino group under the basic conditions used for peptide bond formation, yet it is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[7] This orthogonality is essential for the stepwise, controlled assembly of the peptide chain.[6] The use of Boc-8-amino-1,2,3,4-tetrahydroquinoline allows for its straightforward incorporation into a peptide sequence using well-established Boc-SPPS protocols.[8]

Synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline

The synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline is a multi-step process that begins with the synthesis of the core tetrahydroquinoline ring system, followed by the introduction of the amino group and its subsequent protection. While a variety of methods exist for the synthesis of tetrahydroquinolines, a common approach involves the reduction of the corresponding quinoline.[3]

Synthesis of 8-amino-1,2,3,4-tetrahydroquinoline

A plausible and efficient route to the chiral amine precursor involves a resolution and subsequent functional group manipulation.

Experimental Protocol: Synthesis of Chiral 8-amino-5,6,7,8-tetrahydroquinoline (as a representative precursor)

Step 1: Resolution of (R,S)-5,6,7,8-tetrahydroquinolin-8-ol

-

A solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol is subjected to enzymatic resolution using a lipase (e.g., Candida antarctica lipase B).

-

The reaction is monitored until approximately 50% conversion is achieved.

-

The mixture is filtered to remove the enzyme, and the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by column chromatography.[9]

Step 2: Hydrolysis of the Acetate

-

The purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is dissolved in methanol.

-

Potassium carbonate is added, and the mixture is stirred at room temperature for 2 hours.

-

The methanol is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer containing (R)-5,6,7,8-tetrahydroquinolin-8-ol is dried and concentrated.[9]

Step 3: Conversion to the Azide

-

The chiral alcohol is converted to the corresponding azide via a Mitsunobu reaction or by activation of the hydroxyl group followed by displacement with an azide source.

Step 4: Reduction to the Amine

-

The chiral azide is dissolved in anhydrous ethanol.

-

A catalytic amount of palladium on carbon (Pd/C) is added.

-

The mixture is stirred under a hydrogen atmosphere (25 atm) for 3 hours at room temperature.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the chiral 8-amino-5,6,7,8-tetrahydroquinoline.[9]

Boc Protection of 8-amino-1,2,3,4-tetrahydroquinoline

The protection of the primary amine with the Boc group is a standard and high-yielding reaction in organic synthesis.[7][10]

Experimental Protocol: Boc Protection

-

Dissolve 8-amino-1,2,3,4-tetrahydroquinoline in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3), to the solution.

-

Add di-tert-butyl dicarbonate (Boc2O) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure Boc-8-amino-1,2,3,4-tetrahydroquinoline.[10]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. tandfonline.com [tandfonline.com]

- 4. EP0257742A2 - Method of synthesizing a peptide containing a non-peptide bond - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. 8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE | 54012-92-9 [chemicalbook.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. biovera.com.au [biovera.com.au]

- 10. CHEM21 Case Study: Copper Mediated C-H Activation for the Synthesis of 1,2,3,4-Tetrahydroquinolines – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

The Ascendant Role of 1,2,3,4-Tetrahydroquinoline Scaffolds in Modern Oncology Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) moiety, a privileged heterocyclic scaffold, has emerged as a cornerstone in the design and development of novel anticancer agents. Its unique three-dimensional structure and synthetic tractability have allowed for the creation of a diverse library of derivatives with potent and selective activities against a range of cancer-related targets. This technical guide provides a comprehensive review of the pivotal role of THQ building blocks in oncology, delving into their synthesis, structure-activity relationships (SAR), and diverse mechanisms of action. We will explore key examples of THQ-based compounds that modulate critical cancer signaling pathways, including those involved in apoptosis, cell cycle regulation, and signal transduction. This guide aims to equip researchers and drug development professionals with a thorough understanding of the THQ scaffold's potential and to provide practical insights for the future design of next-generation oncology therapeutics.

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] Its conformational flexibility, arising from the saturated heterocyclic ring, allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This inherent structural feature, combined with the diverse synthetic methodologies available for its derivatization, makes the THQ scaffold an ideal starting point for the development of novel therapeutic agents.[2] In the realm of oncology, THQ derivatives have demonstrated a remarkable breadth of activities, targeting various hallmarks of cancer.[3][4]

Synthetic Strategies for Accessing 1,2,3,4-Tetrahydroquinoline Derivatives

The successful development of THQ-based anticancer agents is underpinned by robust and versatile synthetic methodologies. A variety of classical and modern synthetic routes have been employed to construct the THQ core and introduce diverse functionalities.

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, have proven to be a highly efficient strategy for the synthesis of complex molecules like THQs from simple starting materials.[1] These reactions involve a series of intramolecular transformations, obviating the need for isolation of intermediates and thereby increasing overall efficiency. A notable example is the reduction-reductive amination of 2-nitroarylketones and aldehydes, which proceeds via catalytic reduction of the nitro group, followed by intramolecular cyclization and subsequent reduction to yield the THQ ring system.[1]

Povarov Reaction

The Povarov reaction, a type of imino Diels-Alder reaction, is a powerful tool for the synthesis of substituted THQs.[5] This acid-catalyzed three-component reaction typically involves an aniline, an aldehyde, and an activated alkene to afford highly functionalized THQ derivatives.[6] The versatility of the starting materials allows for the introduction of a wide range of substituents, making it a valuable method for generating libraries of compounds for SAR studies.

Reduction of Quinolines

The direct reduction of the corresponding quinoline precursors is a straightforward and widely used method for the preparation of THQs.[7] Various reducing agents and conditions can be employed, including catalytic hydrogenation over palladium on carbon (Pd/C) and the use of reducing agents like sodium borohydride.[8][9]

Mechanisms of Anticancer Activity of 1,2,3,4-Tetrahydroquinoline Derivatives

The therapeutic potential of THQ derivatives in oncology stems from their ability to modulate a wide array of cellular processes and signaling pathways that are dysregulated in cancer.

Induction of Apoptosis

A primary mechanism through which many THQ compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis.

Several novel THQ derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[10][11] For instance, the 4-trifluoromethyl substituted derivative, 4ag, has demonstrated potent anti-glioblastoma activity by inducing intracellular ROS, which in turn leads to mitochondrial ROS elevation, disruption of the mitochondrial membrane potential, and subsequent activation of Caspase-3/7, key executioners of apoptosis.[10][11]

Caption: ROS-mediated apoptotic pathway induced by THQ derivatives.

Other THQ derivatives, such as tetrahydroquinolinones, have been found to induce apoptosis by engaging both the intrinsic and extrinsic pathways.[12] Compound 4a , a 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one derivative, was shown to cause cell cycle arrest at the G2/M phase, leading to apoptotic cell death in lung cancer cells.[12]

Inhibition of Key Signaling Pathways

THQ scaffolds have been successfully utilized to design inhibitors of critical signaling pathways that drive cancer cell proliferation and survival.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[13][14][15] Dysregulation of the mTOR pathway is a common feature of many cancers. Several THQ derivatives have been identified as potent mTOR inhibitors.[13] For example, compound 10e , a morpholine-substituted THQ derivative, exhibited exceptional activity against lung cancer cells with an IC50 of 0.033 µM by effectively binding to the mTOR active site and inducing apoptosis.[13] The incorporation of trifluoromethyl and morpholine moieties was found to significantly enhance the potency and selectivity of these compounds.[13]

Caption: Mechanism of action of THQ-based mTOR inhibitors.

Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[8][16] Constitutive activation of the NF-κB pathway is a hallmark of many cancers. Certain 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives have been identified as potent inhibitors of NF-κB transcriptional activity.[8] Compound 6g from this series exhibited the most potent inhibition of LPS-induced NF-κB transcriptional activity and displayed significant cytotoxicity against a panel of human cancer cell lines.[8]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs.[17] Several N-aryl 1,2,3,4-tetrahydroquinoline derivatives have been developed as potent tubulin polymerization inhibitors that bind to the colchicine site.[17][18] Compound 4a from this class demonstrated high inhibitory potency with low nanomolar GI50 values and was effective against multidrug-resistant cell lines.[17]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial for optimizing the anticancer potency and selectivity of THQ derivatives.

| Compound/Series | Key Structural Features | Cancer Cell Line(s) | IC50/GI50 | Key Findings | Reference |

| 4ag | 4-trifluoromethyl substitution on the aryl ring | SNB19, LN229 (Glioblastoma) | 38.3 µM, 40.6 µM | The 4-position of the aryl ring is critical for cytotoxicity. | [10][11] |

| 4a (Tetrahydroquinolinone) | 3-(1-naphthylmethyl)-4-phenyl substitution | A549 (Lung), HCT-116 (Colon) | Potent cytotoxicity | The carbonyl group at position 2 is important for activity. | [12] |

| 10e (mTOR inhibitor) | 3,5-bis(trifluoromethyl) and morpholine moieties | A549 (Lung) | 0.033 µM | Trifluoromethyl and morpholine groups enhance potency and selectivity. | [13] |

| 6g (NF-κB inhibitor) | Specific substitutions on the carboxamide moiety | Various human cancer cell lines | Highly potent | Exhibited the most potent NF-κB inhibition and cytotoxicity in the series. | [8] |

| 4a (Tubulin inhibitor) | N-aryl substituent | Various human tumor cells | 16–20 nM | High potency and activity against multidrug-resistant cells. | [17] |

The lipophilicity of THQ derivatives also plays a significant role in their cytotoxic effects. A study on 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines revealed that the more lipophilic aromatic quinolines generally exhibited better anticancer activity compared to the less lipophilic partially saturated THQ compounds.[6]

Experimental Protocols

General Synthetic Procedure for 1,2,3,4-Tetrahydroquinoline-2-carboxamides

This protocol is a generalized representation based on the synthesis of NF-κB inhibitors.[8]

-

Amidation: Commercially available quinoline-2-carboxylic acid is reacted with various substituted aromatic amines in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF) to yield N-(substituted)quinoline-2-carboxamides.

-

Hydrogenation: The resulting quinoline-2-carboxamides are then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (e.g., H2 balloon) in a solvent like ethanol at room temperature to afford the corresponding 1,2,3,4-tetrahydroquinoline-2-carboxamides.

-

Acylation/Aroylation (Optional): To introduce further diversity, the nitrogen at the 1-position of the tetrahydroquinoline ring can be acylated or aroylated using various acyl or aroyl chlorides in the presence of a base like triethylamine in an anhydrous solvent such as tetrahydrofuran.

Caption: General synthetic workflow for THQ-2-carboxamides.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[13]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the THQ derivatives (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Perspectives and Conclusion

The 1,2,3,4-tetrahydroquinoline scaffold continues to be a highly valuable and versatile building block in the development of novel anticancer agents.[3][19] The diverse mechanisms of action exhibited by THQ derivatives highlight their potential to address the complexity and heterogeneity of cancer. Future research efforts should focus on several key areas:

-

Target Selectivity: Enhancing the selectivity of THQ derivatives for specific cancer-related targets over their normal cellular counterparts to minimize off-target toxicities.

-

Combination Therapies: Exploring the synergistic effects of THQ-based compounds with existing chemotherapeutic agents or targeted therapies to overcome drug resistance and improve treatment outcomes.

-

Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure favorable in vivo efficacy and safety profiles.

-

Novel Target Identification: Utilizing THQ-based chemical probes to identify and validate novel molecular targets in oncology.

References

- Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024). European Journal of Pharmaceutical Sciences, 200, 106842.

- Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024). Research Square.

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2022). Scientific Reports, 12(1), 19049. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Molecules, 30(5), 1088. [Link]

-

Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2016). ACS Medicinal Chemistry Letters, 7(4), 385–390. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(3), 1184-1197. [Link]

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(18), 4235. [Link]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Journal of Biomolecular Structure and Dynamics, 40(12), 5283-5307. [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Current Organic Chemistry, 25(16), 1898-1925. [Link]

-

Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015). European Journal of Medicinal Chemistry, 103, 346-356. [Link]

-

Design, Synthesis, and Antitumor Evaluation of Quinazoline-4-tetrahydroquinoline Chemotypes as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Site. (2024). Journal of Medicinal Chemistry. [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). ResearchGate. [Link]

-

Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. (2020). Indian Journal of Forensic Medicine & Toxicology, 14(4), 1784-1790. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) -quinolinones Using Domino Reactions. (2014). Molecules, 19(9), 13594–13636. [Link]

-

Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. (2010). Cancer Research, 70(8_Supplement), 735. [Link]

-

Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (2022). Future Medicinal Chemistry, 14(23), 1789-1809. [Link]

-

Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. (2021). Bioorganic Chemistry, 115, 105238. [Link]

-

Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. (2022). Future Medicinal Chemistry, 14(23), 1789-1809. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. medicopublication.com [medicopublication.com]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

Molecular weight and formula of Boc-8-amino-1,2,3,4-tetrahydroquinoline

[1][2][3]

Executive Summary

Boc-8-amino-1,2,3,4-tetrahydroquinoline (CAS: 137469-86-4) is a bicyclic heterocyclic building block used extensively in drug discovery.[1][2][3] It serves as a conformationally restricted diamine scaffold, offering distinct vectors for substituent attachment in the design of kinase inhibitors, GPCR ligands, and peptidomimetics.[1] Its core structure—a partially hydrogenated quinoline ring with a protected exocyclic amine—allows for orthogonal functionalization, making it invaluable for library synthesis and Structure-Activity Relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Properties[1][3][5][6][7][8]

The compound is formally known as tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate .[1][4] It consists of a 1,2,3,4-tetrahydroquinoline core where the primary amine at the 8-position is protected by a tert-butyloxycarbonyl (Boc) group, leaving the secondary ring nitrogen available for further derivatization.[1]

Table 1: Core Chemical Data

| Property | Specification |

| Common Name | Boc-8-amino-1,2,3,4-tetrahydroquinoline |

| IUPAC Name | tert-Butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate |

| CAS Registry Number | 137469-86-4 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 100–102 °C (typical range for this class) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

Structural Visualization

The diagram below illustrates the connectivity of the molecule, highlighting the distinction between the protected exocyclic amine (N8) and the free cyclic amine (N1).[1]

Figure 1: Structural connectivity of Boc-8-amino-1,2,3,4-tetrahydroquinoline, showing the orthogonal nitrogen functionalities.

Synthetic Methodology

The synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline typically proceeds via the reduction of 8-nitroquinoline or 8-aminoquinoline, followed by regioselective protection.[1]

Reaction Pathway

The primary challenge is achieving selectivity between the exocyclic primary amine (at C8) and the cyclic secondary amine (at N1).[1] However, in the 1,2,3,4-tetrahydroquinoline system, the N1 nitrogen is an aniline-like secondary amine incorporated into the ring, while the N8 nitrogen is a primary aniline.[1] Under controlled conditions, the primary amine at C8 reacts preferentially with Boc anhydride (Boc₂O).[1]

Figure 2: Synthetic route from 8-nitroquinoline to the target Boc-protected scaffold.

Detailed Protocol

Step 1: Hydrogenation of 8-Nitroquinoline

-

Dissolution: Dissolve 8-nitroquinoline (10 mmol) in anhydrous methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an inert atmosphere (Argon/Nitrogen).[1]

-

Reduction: Stir the mixture under a hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and the formation of the diamine (MW ~148).[1]

-

Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate in vacuo to yield crude 8-amino-1,2,3,4-tetrahydroquinoline. Note: This intermediate is oxidation-sensitive; proceed immediately to the next step.[1]

Step 2: Regioselective Boc Protection

-

Preparation: Dissolve the crude diamine in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Add Triethylamine (TEA, 1.1 eq).[1]

-

Addition: Cool the solution to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dissolved in a minimal amount of solvent dropwise over 30 minutes.

-

Scientific Insight: The primary amine at position 8 is sterically more accessible and kinetically more nucleophilic towards the bulky Boc₂O reagent than the secondary cyclic amine at position 1, allowing for selective protection without protecting the ring nitrogen.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Purification: Quench with water. Extract with DCM.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1] Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the mono-Boc product.

Applications in Drug Discovery[1][8][10][11]

This scaffold is highly valued for its ability to introduce conformational constraints compared to flexible aniline derivatives.[1]

Orthogonal Functionalization

The molecule possesses two distinct nitrogen "handles":[1]

-

N1 (Ring Nitrogen): Available for alkylation, acylation, or Buchwald-Hartwig amination.[1] This is often used to attach the scaffold to a larger core (e.g., a kinase hinge binder).[1]

-

N8 (Exocyclic Amine): Protected by Boc.[1] Following N1 functionalization, the Boc group can be removed (using TFA or HCl/Dioxane) to liberate the amine for amide coupling or sulfonylation.[1]

Pharmacophore Utility[1][12]

-

Kinase Inhibitors: The tetrahydroquinoline ring mimics the adenine pocket interactions in ATP-competitive inhibitors.[1]

-

GPCR Ligands: Used in the design of somatostatin and dopamine receptor modulators where the rigid bicyclic system reduces the entropic penalty of binding.[1]

-

Bet-Bromodomain Inhibitors: Tetrahydroquinolines serve as acetyl-lysine mimetics.[1]

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere. The free base (if Boc is removed) is prone to oxidation; the Boc-protected form is relatively stable.[1]

-

Safety: Standard PPE (gloves, goggles, lab coat) is required.[1] Avoid inhalation of dust.[1]

-

Stability: Stable under neutral and basic conditions.[1] Labile to strong acids (TFA, HCl), which will remove the Boc group.[1]

References

-

ChemicalBook. (2025).[1] 8-Amino-1,2,3,4-tetrahydroquinoline Properties and Suppliers.Link[1]

-

PubChem. (2025).[1][5] Compound Summary: tert-Butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate (CAS 137469-86-4).[1][3][4] National Library of Medicine.[1][5] Link[1]

-

BLD Pharm. (2025).[1][4] Product Analysis: tert-Butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate.[1][4]Link[1]

-

Park, D. Y., et al. (2018).[1][6] "Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones." Journal of Organic Chemistry, 83(20), 12486-12495.[1] (Context on tetrahydroquinoline synthesis). Link[1]

Sources

- 1. 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO | CID 241490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Boc-8-aoc-oh | CAS#:30100-16-4 | Chemsrc [chemsrc.com]

- 4. 2990834-32-5|tert-Butyl (5-((2-amino-3-methylphenyl)amino)pentyl)carbamate|BLD Pharm [bldpharm.com]

- 5. 1,2,3,4-Tetrahydroquinolin-1-amine | C9H12N2 | CID 6423314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid [organic-chemistry.org]

Comparative Technical Guide: 8-Amino vs. 6-Amino Tetrahydroquinoline Isomers

Executive Summary: The Ortho/Para Divergence

The distinction between 8-amino-1,2,3,4-tetrahydroquinoline (8-amino-THQ) and 6-amino-1,2,3,4-tetrahydroquinoline (6-amino-THQ) extends far beyond simple regioisomerism. It represents a fundamental divergence in reactivity, metal coordination capability, and toxicological liability .

-

8-Amino-THQ: Defined by the ortho relationship between the exocyclic amine and the cyclic secondary amine (N1). This creates a bidentate "pocket" capable of strong metal chelation and intramolecular hydrogen bonding. It is historically significant in antimalarial pharmacophores but carries a high liability for hemolytic toxicity (G6PD deficiency) due to redox cycling.

-

6-Amino-THQ: Defined by the para relationship to the N1 bridgehead. It behaves electronically as a distinct aniline system, sterically unencumbered and incapable of N1-chelation. It is a preferred scaffold for kinase inhibitors (e.g., ROCK inhibitors) and dopaminergic ligands where metabolic stability is prioritized over redox activity.

Physicochemical & Structural Analysis

Electronic Environments and Chelation

The defining feature of the 8-amino isomer is the proximity of the two nitrogen atoms.

-

Intramolecular Hydrogen Bonding (IMHB): In 8-amino-THQ, the N1 proton can donate a hydrogen bond to the N8 lone pair (or vice versa), stabilizing the molecule but altering its pKa relative to the 6-isomer.

-

Chelation (The "Bite Angle"): 8-amino-THQ forms stable 5-membered chelate rings with transition metals (Cu, Fe, Zn). This property is absent in the 6-isomer.

Structural Visualization

The following diagram illustrates the steric and electronic differences, highlighting the "Chelation Zone" of the 8-isomer versus the "Steric Freedom" of the 6-isomer.

Figure 1: Structural divergence showing the chelation potential of the 8-isomer vs. the linear electronic distribution of the 6-isomer.

Synthetic Pathways: Regiocontrol Strategies

Accessing these isomers requires fundamentally different synthetic logics due to the directing effects of the tetrahydroquinoline nitrogen.

The 6-Amino Route: Direct Functionalization

The N1 nitrogen in 1,2,3,4-tetrahydroquinoline is a strong ortho/para director. However, due to steric hindrance at the ortho (C8) position, electrophilic aromatic substitution (EAS) such as nitration occurs predominantly at the C6 (para) position .

-

Mechanism: Nitration of THQ (often N-protected to prevent oxidation) yields 6-nitro-THQ.

-

Reduction: Catalytic hydrogenation affords 6-amino-THQ.

The 8-Amino Route: The "Pre-Functionalized" Strategy

Direct nitration of THQ will not yield the 8-isomer in useful quantities. The 8-amino motif must be installed before the ring is reduced or constructed via Skraup-like cyclizations of ortho-substituted anilines.

-

Precursor: Start with 8-nitroquinoline .[1]

-

Reduction: Global reduction of both the pyridine ring and the nitro group.

Figure 2: Divergent synthetic workflows. Note that 8-amino-THQ requires a quinoline precursor, while 6-amino-THQ is accessible from the THQ core.

Medicinal Chemistry & Toxicology

8-Amino-THQ: The "Primaquine" Liability

While 8-amino-THQ is a potent scaffold, it shares the metabolic liability of 8-aminoquinolines (Primaquine, Tafenoquine).

-

Mechanism: The 8-amino group, in conjugation with the quinoline/THQ core, can undergo metabolic oxidation to form quinone-imines .

-

Toxicity: These quinone-imines generate reactive oxygen species (ROS) via redox cycling. In patients with G6PD deficiency , this leads to acute hemolytic anemia because their erythrocytes cannot replenish NADPH/Glutathione fast enough to neutralize the ROS [1, 2].

6-Amino-THQ: The Stable Scaffold

The 6-amino isomer cannot form the same stabilized quinone-imine intermediates as easily as the 8-isomer.

-

Applications: It is widely used in Rho-associated protein kinase (ROCK) inhibitors (e.g., for glaucoma or cardiovascular disease) [3] and as a linker in dopaminergic agonists.

-

Safety: Generally lacks the specific hemotoxicity profile of the 8-amino class.[2]

Experimental Protocols

Protocol A: Synthesis of 6-Amino-1,2,3,4-Tetrahydroquinoline

Rationale: Exploits the para-directing nature of the N1 amine.

-

Nitration:

-

Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.

-

Dropwise add fuming HNO₃ (1.1 eq) while maintaining temp < 5°C.

-

Stir for 1 hour. Pour onto crushed ice. Neutralize with NaOH.

-

Extract with EtOAc. Purification via column chromatography (Hex/EtOAc) yields 6-nitro-1,2,3,4-tetrahydroquinoline (Regioselectivity >90% C6) [4].

-

-

Reduction:

-

Dissolve 6-nitro intermediate in MeOH.

-

Add 10 mol% Pd/C.

-

Stir under H₂ balloon (1 atm) for 4 hours at RT.

-

Filter through Celite. Concentrate to yield 6-amino-THQ .

-

Protocol B: Synthesis of 8-Amino-1,2,3,4-Tetrahydroquinoline

Rationale: Global reduction of the commercially available or Skraup-synthesized 8-nitroquinoline.

-

Starting Material: Begin with 8-nitroquinoline (CAS: 607-35-2).

-

Hydrogenation:

-

In a pressure vessel, dissolve 8-nitroquinoline (5 mmol) in Acetic Acid (15 mL).

-

Add PtO₂ (Adam's Catalyst, 5 wt%) or 10% Pd/C.

-

Pressurize to 40-60 psi H₂. Heat to 50°C.

-

Note: Reduction of the pyridine ring in quinolines is slower than nitro reduction. The nitro group reduces first to the aniline, followed by ring saturation.

-

Monitor via LCMS for disappearance of 8-aminoquinoline intermediate.

-

-

Workup:

-

Filter catalyst carefully (pyrophoric).

-

Neutralize acetic acid with aq. NaHCO₃.

-

Extract with DCM. The product is air-sensitive (oxidation to quinones); store under Argon [5].

-

Summary Comparison Table

| Feature | 8-Amino-THQ | 6-Amino-THQ |

| Electronic State | Bidentate (N1-N8 interaction) | Monodentate (Sterically separate) |

| Synthesis Route | Reduction of 8-Nitroquinoline | Nitration of THQ → Reduction |

| Major Liability | Hemotoxicity (G6PD linked) | Standard aromatic amine risks |

| Key Application | Antimalarial pharmacophores, Ligands | ROCK Inhibitors, Dopamine agonists |

| Metabolic Fate | Quinone-imine (Redox cycling) | N-acetylation, Ring hydroxylation |

References

-

Clinical Microbiology Reviews. (2019). 8-Aminoquinoline Therapy for Latent Malaria.[2][3]Link

-

MDPI. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases.Link

-

Journal of Medicinal Chemistry. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors.[4]Link

-

ResearchGate. (2010). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.Link

-

Organic Chemistry Portal. (2023). Synthesis of Tetrahydroquinolines.[4][5][6][7][8]Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

The Nitrogen Pivot: Evolution and Synthetic Mastery of N-Heterocycles in Modern Pharmacopeia

Executive Summary

Nitrogen-containing heterocycles (N-heterocycles) are not merely structural components; they are the functional engines of modern small-molecule therapeutics.[1] Analysis of FDA databases reveals that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocycle [1].[1][2][3][4] This dominance stems from the nitrogen atom's unique ability to modulate basicity, serve as a hydrogen bond donor/acceptor, and dramatically influence aqueous solubility—a critical factor in oral bioavailability.

This technical guide explores the trajectory of N-heterocycles from serendipitous alkaloid extraction to rational design in kinase inhibition. It culminates in a detailed protocol for late-stage functionalization , a methodology that allows medicinal chemists to rapidly diversify "privileged scaffolds" without de novo synthesis.

The Chemical Rationale: Why Nitrogen?

The ubiquity of nitrogen in pharmacophores is governed by three physicochemical pillars that directly influence a molecule's adherence to Lipinski’s Rule of Five.

Electronic Modulation and Binding

Nitrogen atoms within a ring system introduce a dipole moment and lone pair availability that carbon analogues lack.

-

Pyridine vs. Benzene: The replacement of a CH with N lowers the LUMO energy, making the ring more electron-deficient and susceptible to nucleophilic attack, while also enabling

-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -

Hydrogen Bonding: N-heterocycles act as directional H-bond acceptors (e.g., the N-3 of quinoline) or donors (e.g., the NH of indole), anchoring the drug within the active site.

Solubility and pKa Tuning

Aqueous solubility is the primary failure mode in pre-clinical development.

-

The Piperazine Effect: Incorporating a piperazine ring (pKa ~9.8) often converts a lipophilic, insoluble scaffold into a water-soluble salt. This is a standard "solubilizing fix" in lead optimization.

-

Metabolic Stability: Nitrogen incorporation can block metabolic soft spots. For instance, replacing a phenyl ring with a pyridine can reduce oxidative metabolism by CYP450 enzymes due to the electron-deficient nature of the heterocycle.

Historical Trajectory: From Extraction to Precision

The development of N-heterocycles tracks the evolution of medicinal chemistry itself.

Era 1: The Alkaloid Blueprint (1800s–1930s)

Early medicine relied on isolating nitrogenous bases from plants. Quinine (quinoline core) and Morphine (isoquinoline core) established the concept that "bitter nitrogenous bases" possessed physiological activity.

Era 2: The Synthetic Anti-Infectives (1930s–1970s)

The discovery of Sulfanilamide (1935) and subsequent sulfa drugs marked the shift to synthetic N-heterocycles. This era peaked with the optimization of the

Era 3: The Kinase Revolution (2001–Present)

The approval of Imatinib (Gleevec) in 2001 changed oncology.[5] Imatinib is a masterclass in N-heterocyclic assembly, utilizing a pyrimidine and a pyridine ring to mimic the adenine pocket of the BCR-ABL kinase. This era introduced the concept of "Privileged Structures"—scaffolds capable of binding to multiple unrelated receptor targets.

Figure 1: Structural evolution of BCR-ABL kinase inhibitors, moving from ATP mimicry to overcoming resistance via heterocyclic modification.

Data Analysis: The "Privileged" Scaffolds

According to the Njardarson Group's comprehensive analysis of FDA-approved drugs, specific ring systems appear with statistically significant frequency.[1] These are the "workhorse" scaffolds of the industry [1].

Table 1: Top Nitrogen Heterocycles in FDA-Approved Small Molecules

| Rank | Heterocycle | Ring Size | Character | Primary Function in MedChem |

| 1 | Piperidine | 6 | Non-Aromatic | Solubility enhancer; basic amine handle. |

| 2 | Pyridine | 6 | Aromatic | Bioisostere for benzene; H-bond acceptor. |

| 3 | Piperazine | 6 | Non-Aromatic | Linker; solubility; rigid spacer. |

| 4 | Cephem | 6+4 (Fused) | Bicyclic | Beta-lactam antibiotic core. |

| 5 | Pyrrolidine | 5 | Non-Aromatic | Chiral scaffold; solubility. |

| 6 | Imidazole | 5 | Aromatic | Metal coordination (heme); H-bond donor/acceptor. |

Technical Protocol: Late-Stage Functionalization

Context: In the past, altering a heterocycle meant restarting the synthesis from step one (De Novo). Today, we utilize Late-Stage Functionalization (LSF) . The following protocol describes a Photoredox Minisci Reaction , which allows the direct alkylation of basic heterocycles (pyridines, quinolines) at the C-H bond. This is crucial for rapidly generating Structure-Activity Relationship (SAR) data on a lead compound [3].

The Methodology: Photoredox Minisci Alkylation

This protocol avoids the harsh conditions (AgNO3, H2SO4, 80°C) of the classical Minisci reaction, using visible light to generate radicals under mild conditions.

Objective: Install an isopropyl group onto a Quinoline core.

Reagents & Equipment:

-

Substrate: 4-methylquinoline (1.0 equiv)

-

Radical Precursor: Isobutyric acid (2.0 equiv)

-

Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

-

Oxidant: Ammonium persulfate ((NH4)2S2O8) (1.5 equiv)

-

Solvent: DMSO:H2O (4:1)

-

Light Source: 34W Blue LED (450 nm)

Step-by-Step Workflow

-

Preparation: In an 8 mL borosilicate vial equipped with a stir bar, add the Quinoline substrate (0.5 mmol), Photocatalyst (0.005 mmol), and Ammonium persulfate (0.75 mmol).

-

Radical Source Addition: Add Isobutyric acid (1.0 mmol).

-

Solvation: Add degassed DMSO (2.0 mL) and deionized water (0.5 mL). Note: Degassing is critical to prevent oxygen from quenching the triplet state of the Iridium catalyst.

-

Irradiation: Seal the vial with a Teflon-lined cap. Place in a photoreactor rig approximately 2 cm from the Blue LED source. Stir vigorously at room temperature (fan cooling required to maintain <30°C) for 12 hours.

-

Workup: Dilute the reaction mixture with saturated NaHCO3 (10 mL) to neutralize the acid. Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry combined organics over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & Self-Correction

-

Check Conversion: Analyze the crude aliquot via LC-MS. Look for the [M+43] peak (addition of isopropyl - H).

-

Regioselectivity: Minisci reactions on quinolines typically favor the C-2 and C-4 positions due to the nucleophilic character of the alkyl radical attacking the protonated (electron-deficient) heterocycle. Use 1H-NMR to confirm the disappearance of the C-2 proton signal.

Figure 2: Mechanistic flow of the Photoredox Minisci Reaction, enabling direct C-H functionalization.

Future Outlook: Beyond Small Molecules

The role of N-heterocycles is expanding into "Beyond Rule of Five" (bRo5) territory.

-

PROTACs: Proteolysis Targeting Chimeras rely heavily on N-heterocycles. The E3 ligase recruiting element is often Thalidomide (a glutarimide heterocycle) or VHL ligands (containing hydroxyproline/pyrrolidine rings).

-

DNA-Encoded Libraries (DEL): The robust chemistry of N-heterocycles (like the Minisci reaction described above) makes them ideal for the aqueous, split-pool synthesis required in DEL technology.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[3] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

-

Dugger, S. A., et al. (2018). Drug development in the era of precision medicine. Nature Reviews Drug Discovery.

-

Proctor, R. S., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.

-

Dunne, A., et al. (2014). Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction.[6] MacMillan Group, Princeton.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 5. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Step-by-step synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline

This Application Note details the strategic synthesis of tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate (also referred to as Boc-8-amino-1,2,3,4-tetrahydroquinoline).

Executive Summary

The synthesis of 8-substituted tetrahydroquinolines presents a specific chemoselectivity challenge: the direct hydrogenation of 8-aminoquinoline is often inhibited by catalyst poisoning due to the bidentate chelating nature of the 8-amino-quinoline motif (the "pocket" formed by the quinoline nitrogen and the exocyclic amine). To overcome this, this protocol employs a "Protect-then-Reduce" strategy. By first masking the exocyclic amine with a tert-butoxycarbonyl (Boc) group, we eliminate the chelating potential, enabling smooth, regioselective hydrogenation of the pyridine ring while preserving the carbamate functionality.

Part 1: Retrosynthetic Logic & Pathway Design

The synthetic route is designed to maximize yield and purity by addressing the electronic and steric properties of the substrate.

-

Chemospecific Protection : The 8-amino group is an electron-rich aniline. Reacting it with di-tert-butyl dicarbonate (Boc₂O) creates a carbamate. This step is crucial not just for protection, but to electronically deactivate the amine and sterically disrupt the metal-binding pocket that would otherwise deactivate the hydrogenation catalyst.

-

Regioselective Hydrogenation : With the 8-position protected, the pyridine ring of the quinoline core becomes the primary site for reduction. Standard heterogeneous catalysis (Pd/C) is employed to selectively saturate the C2-C3-C4 positions without over-reducing the benzene ring or cleaving the Boc group.

Figure 1: Strategic workflow for the synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline, highlighting the necessity of the protection step to prevent catalyst inhibition.

Part 2: Detailed Experimental Protocols

Step 1: Chemoselective N-Boc Protection

Objective : Synthesize tert-butyl quinolin-8-ylcarbamate. Principle : Nucleophilic attack of the primary aniline on the electrophilic carbonyl of Boc₂O. No strong base is required if reflux conditions are used, minimizing side reactions.

| Parameter | Specification |

| Substrate | 8-Aminoquinoline (1.0 equiv) |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv) |

| Solvent | 1,4-Dioxane or THF (Anhydrous) |

| Catalyst | None (Thermal) or DMAP (0.1 equiv for acceleration) |

| Temperature | Reflux (80–100 °C) |

| Time | 12 – 24 Hours |

Protocol:

-

Setup : Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution : Dissolve 8-aminoquinoline (e.g., 1.44 g, 10 mmol) in anhydrous 1,4-dioxane (20 mL).

-

Addition : Add Boc₂O (3.27 g, 15 mmol) in a single portion.

-

Reaction : Heat the mixture to reflux. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (lower Rf) should disappear, replaced by the less polar carbamate.

-

Workup : Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification : The residue is often a solid. Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to remove excess Boc₂O.

-

Validation : ¹H NMR should show a singlet (~9H) at δ 1.5 ppm (Boc group) and a downfield shift of the amide proton.

Step 2: Regioselective Catalytic Hydrogenation

Objective : Synthesize tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate. Principle : Heterogeneous hydrogenation saturates the nitrogen-containing ring (pyridine) preferentially over the carbocyclic ring (benzene). The Boc group is stable to these neutral hydrogenolysis conditions.

| Parameter | Specification |

| Substrate | 8-(Boc-amino)quinoline (from Step 1) |

| Catalyst | 10% Pd/C (10–20 wt% loading relative to substrate) |

| Hydrogen Source | H₂ gas (Balloon pressure ~1 atm or Parr shaker ~50 psi) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) |

| Time | 16 – 48 Hours |

Protocol:

-

Safety Check : Hydrogen gas is flammable. Pd/C is pyrophoric when dry. Handle catalyst under inert atmosphere (Argon/Nitrogen) and keep wet with solvent.

-

Loading : To a pressure vessel or heavy-walled flask, add the 8-(Boc-amino)quinoline (e.g., 2.44 g, 10 mmol) and MeOH (50 mL).

-

Catalyst Addition : Carefully add 10% Pd/C (250 mg) under a stream of nitrogen.

-

Hydrogenation :

-

Method A (Balloon): Purge the flask with H₂ (vacuum/fill cycles x3). Attach a double-balloon of H₂ and stir vigorously at room temperature for 24–48 h.

-

Method B (Parr Shaker): Pressurize to 50 psi H₂. Shake at room temperature for 16–24 h. (Preferred for complete conversion).

-

-

Monitoring : Check LC-MS or TLC. The product will be slightly more polar or have a distinct Rf due to the loss of aromaticity in the pyridine ring.

-

Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.

-

Critical: Do not let the filter cake dry out completely in air to prevent ignition.

-

-

Isolation : Concentrate the filtrate under vacuum. The product, tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate, is typically obtained as an off-white solid or viscous oil.

-

Purification : If necessary, purify via flash chromatography (Hexane:EtOAc).

Part 3: Critical Quality Attributes (CQA)

| Attribute | Expected Observation | Troubleshooting |

| Regioselectivity | Only the pyridine ring is reduced (4 protons added). | If benzene ring reduces (rare), lower pressure/temp. |

| Boc Stability | Boc group remains intact. | Avoid acidic solvents (e.g., AcOH). Use neutral MeOH. |

| Conversion | >95% conversion of starting material.[1] | If stalled, filter and add fresh catalyst; chelation by trace free amine may still occur. |

Key Spectroscopic Markers (¹H NMR in CDCl₃):

-

Boc Group : Singlet, ~1.5 ppm (9H).[2]

-

Tetrahydroquinoline Ring :

-

C2-H: Triplet/Multiplet ~3.2–3.4 ppm (2H).

-

C3-H: Multiplet ~1.9 ppm (2H).

-

C4-H: Triplet ~2.8 ppm (2H).

-

-

Amine Proton (1-NH) : Broad singlet ~4–5 ppm (distinct from the amide NH of the Boc group).

References

-

Catalytic Challenges with Aminoquinolines

- Context: Discusses the difficulty of hydrogenating aminoquinolines directly due to acidic protons and chelation, supporting the protection str

-

Source: Zhang, L. et al. "Simple s-block metal hydrides for selective hydrogenation of quinoline compounds." RSC Advances, 2020. Link

-

Boc Protection Methodologies

- Context: Standard protocols for Boc protection of anilines and amines using Boc₂O.

-

Source: Lebel, H. & Leogane, O. "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 2005. Link

-

General Quinoline Hydrogenation

- Context: Conditions for the reduction of quinoline to 1,2,3,4-tetrahydroquinoline using Pd/C.

-

Source: Wang, Y. et al. "Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst." Reaction Chemistry & Engineering, 2020. Link

Sources

Application Note: High-Fidelity Boc Deprotection of 8-Amino-1,2,3,4-Tetrahydroquinoline

Executive Summary

The deprotection of 8-amino-1,2,3,4-tetrahydroquinoline (8-amino-THQ) represents a unique challenge in organic synthesis due to the high oxidation sensitivity of the resulting vicinal diamine motif. While the removal of the tert-butyloxycarbonyl (Boc) group is mechanistically straightforward, the standard basic workups associated with Trifluoroacetic Acid (TFA) protocols often lead to rapid oxidative degradation (darkening/tarring) of the electron-rich free base.

This Application Note defines a Self-Validating Protocol utilizing 4M HCl in Dioxane . This method prioritizes the direct isolation of the dihydrochloride salt , effectively "freezing" the oxidation state of the molecule and ensuring high purity without the need for immediate chromatography.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Substrate Challenge

The 8-amino-1,2,3,4-tetrahydroquinoline scaffold features a benzene ring fused to a saturated piperidine ring. The 8-amino group (primary aniline) and the 1-position amine (secondary amine) form a structural motif analogous to ortho-phenylenediamine.

-

Reactivity: The electron-rich nature of this system makes it highly susceptible to air oxidation, forming quinone-imine type impurities.

-

Solution: Maintain the amines in their protonated (ammonium) state to suppress the HOMO energy level and prevent oxidation.

Reaction Mechanism

The deprotection proceeds via acid-catalyzed cleavage.[1] The carbonyl oxygen of the Boc group is protonated, leading to the elimination of tert-butyl cation (trapped as isobutylene) and the formation of a carbamic acid intermediate. Spontaneous decarboxylation yields the amine salt.[1]

Figure 1: Mechanistic pathway for the acid-mediated deprotection of N-Boc-8-amino-1,2,3,4-tetrahydroquinoline.[1]

Methodology Selection: HCl vs. TFA[3][9]

| Feature | Method A: HCl / Dioxane (Recommended) | Method B: TFA / DCM |

| Reagent | 4.0 M HCl in 1,4-Dioxane | Trifluoroacetic Acid (10–50% in DCM) |

| Product Form | Dihydrochloride Salt (Solid) | Trifluoroacetate Salt (Oil/Gum) |

| Workup | Filtration (Non-oxidative) | Basic Extraction (High Oxidation Risk) |

| Stability | High (Shelf-stable) | Low (Free base oxidizes in air) |

| Purification | Wash with Et₂O/Hexane | Requires Flash Chromatography |

Expert Insight: Method A is superior for this specific scaffold. The HCl salt precipitates out of the non-polar dioxane/ether mixture, allowing isolation by filtration. This avoids the aqueous basic workup required by Method B, which exposes the sensitive free amine to dissolved oxygen in water.

Detailed Protocol: HCl-Mediated Deprotection[1]

Reagents & Equipment

-

Substrate: N-Boc-8-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv).

-

Reagent: 4.0 M HCl in 1,4-Dioxane (10–20 equiv). Note: Excess acid ensures complete protonation of both nitrogen centers.

-

Solvent: Anhydrous 1,4-Dioxane or MeOH (minimal amount for dissolution).

-

Anti-solvent: Diethyl Ether (Et₂O) or MTBE.

-

Atmosphere: Argon or Nitrogen balloon (Strictly required).

Step-by-Step Procedure

Step 1: Preparation (Inert Environment)

-

Flame-dry a round-bottom flask and cool under a stream of Argon.

-

Dissolve the N-Boc substrate in a minimal volume of 1,4-Dioxane.

-

Tip: If solubility is poor, add a small amount of dry MeOH, but be aware this may retard precipitation.

-

Step 2: Acidolysis

-

Cool the solution to 0 °C (Ice bath).

-

Add 4.0 M HCl in Dioxane dropwise via syringe.

-